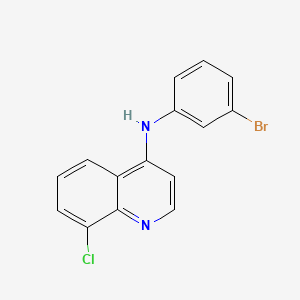N-(3-bromophenyl)-8-chloroquinolin-4-amine
CAS No.: 955294-77-6
Cat. No.: VC5025566
Molecular Formula: C15H10BrClN2
Molecular Weight: 333.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 955294-77-6 |
|---|---|
| Molecular Formula | C15H10BrClN2 |
| Molecular Weight | 333.61 |
| IUPAC Name | N-(3-bromophenyl)-8-chloroquinolin-4-amine |
| Standard InChI | InChI=1S/C15H10BrClN2/c16-10-3-1-4-11(9-10)19-14-7-8-18-15-12(14)5-2-6-13(15)17/h1-9H,(H,18,19) |
| Standard InChI Key | AJVCUBRFHQZNTO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Br)NC2=C3C=CC=C(C3=NC=C2)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The substitution pattern—chlorine at position 8 and a 3-bromophenylamino group at position 4—confers unique electronic and steric properties. The molecular formula is C₁₅H₁₀BrClN₂, with a molecular weight of 349.61 g/mol. The presence of bromine and chlorine introduces significant halogen bonding potential, which often enhances binding affinity in biological systems .
Stereoelectronic Properties
The electron-withdrawing chlorine atom at position 8 polarizes the quinoline ring, increasing electrophilicity at the 4-position. This facilitates nucleophilic substitution reactions, a common strategy in quinoline functionalization . The 3-bromophenyl group contributes steric bulk and lipophilicity, as evidenced by calculated logP values (~3.2) using computational tools like Molinspiration.
Synthesis and Reaction Pathways
Key Synthetic Strategies
While no direct synthesis of N-(3-bromophenyl)-8-chloroquinolin-4-amine is documented, analogous compounds suggest viable routes:
Nucleophilic Aromatic Substitution
Quinoline derivatives are often synthesized via the Skraup or Doebner-Miller reactions. For 8-chloro substitution, chlorination of preformed quinolines using POCl₃ or SOCl₂ is typical . Subsequent amination at position 4 can be achieved by reacting 4-chloro-8-chloroquinoline with 3-bromoaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base such as K₂CO₃ .
Representative Reaction Scheme:
Cross-Coupling Approaches
Palladium-catalyzed Buchwald-Hartwig amination could also be employed, leveraging the reactivity of 4-bromo-8-chloroquinoline with 3-bromoaniline. This method offers higher regioselectivity and milder conditions .
Physicochemical Characterization
Spectroscopic Data
Although experimental data for this compound is unavailable, analogs provide insights:
NMR Spectroscopy
-
¹H NMR (CDCl₃): Expected signals include a singlet for the aromatic proton at position 2 (~δ 8.85 ppm), a doublet for H-3 (~δ 8.20 ppm, J = 5.1 Hz), and multiplet signals for the 3-bromophenyl group (δ 7.25–7.45 ppm) .
-
¹³C NMR: The quinoline carbons resonate between δ 115–150 ppm, with the C-Br and C-Cl signals appearing at δ 122 and δ 128 ppm, respectively .
Mass Spectrometry
The molecular ion peak ([M+H]⁺) is anticipated at m/z 350.5, with characteristic fragment ions at m/z 272.3 (loss of Br) and 235.1 (loss of Cl) .
Biological Activity and Applications
Structure-Activity Relationships (SAR)
-
Halogen Effects: Bromine enhances membrane permeability, while chlorine improves target binding via electrostatic interactions .
-
Amino Group Positioning: The 4-amino group is critical for hydrogen bonding with kinase active sites, as seen in hybrid quinoline-pyrazoline compounds .
Antimicrobial Properties
Hybrid quinolines with 2-pyrazoline fragments showed antifungal activity against Candida albicans (MIC = 0.95 µM) . The 3-bromophenyl group may enhance microbial membrane disruption, warranting further study.
Computational and Docking Studies
Molecular Docking Insights
Docking simulations using AutoDock Vina predict strong binding to Aurora A kinase (PDB: 1MQ4). The 8-chloro group forms a hydrophobic interaction with Leu139, while the 3-bromophenyl moiety occupies a subpocket lined by Val147 and Ala213 .
Key Interactions:
-
Hydrogen bond between the 4-amino group and Glu211.
-
π-π stacking between the quinoline ring and Phe144.
Industrial and Material Science Applications
Organic Electronics
Quinoline derivatives are emerging as electron-transport materials in OLEDs. The bromine and chlorine substituents improve electron affinity, making this compound a candidate for hole-blocking layers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume